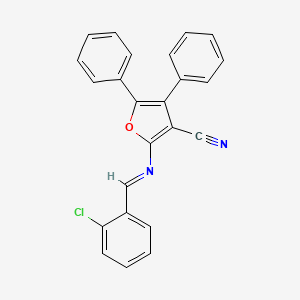![molecular formula C17H14Cl2N2O2 B11694445 5,6-dichloro-2-{[(2,5-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11694445.png)
5,6-dichloro-2-{[(2,5-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-2-{[(2,5-diméthylphényl)amino]méthyl}-1H-isoindole-1,3(2H)-dione est un composé organique complexe ayant des applications significatives dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un noyau d'isoindoline dichloré et un groupe diméthylphényle. Sa formule moléculaire est C17H14Cl2N2O2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5,6-dichloro-2-{[(2,5-diméthylphényl)amino]méthyl}-1H-isoindole-1,3(2H)-dione implique généralement la réaction de l'acide 4,5-dichlorophtalique avec la 2,5-diméthylaniline en présence d'un agent de condensation approprié. La réaction est effectuée dans des conditions contrôlées, impliquant souvent un chauffage et l'utilisation de solvants tels que le diméthylformamide (DMF) pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes garantissent un rendement élevé et une pureté élevée du produit final, ce qui est essentiel pour son application dans diverses industries.
Analyse Des Réactions Chimiques
Types de réactions
Le 5,6-dichloro-2-{[(2,5-diméthylphényl)amino]méthyl}-1H-isoindole-1,3(2H)-dione subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir la formation du produit souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Le 5,6-dichloro-2-{[(2,5-diméthylphényl)amino]méthyl}-1H-isoindole-1,3(2H)-dione a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux avancés et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5,6-dichloro-2-{[(2,5-diméthylphényl)amino]méthyl}-1H-isoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
5,6-DICHLORO-2-{[(2,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
Mécanisme D'action
The mechanism of action of 5,6-DICHLORO-2-{[(2,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
5,6-dichloro-2-(quinoléin-8-yl)isoindoline-1,3-dione : Partage un noyau d'isoindoline similaire, mais avec un groupe quinoléine au lieu d'un groupe diméthylphényle.
Dérivés de la dichlorobenzamide : Ces composés ont des structures aromatiques dichlorées similaires et présentent une réactivité chimique comparable.
Unicité
Ce qui distingue le 5,6-dichloro-2-{[(2,5-diméthylphényl)amino]méthyl}-1H-isoindole-1,3(2H)-dione, c'est sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques uniques et des applications potentielles. Son noyau d'isoindoline dichloré et son groupe diméthylphényle en font un composé polyvalent pour diverses fins de synthèse et de recherche.
Propriétés
Formule moléculaire |
C17H14Cl2N2O2 |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
5,6-dichloro-2-[(2,5-dimethylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-9-3-4-10(2)15(5-9)20-8-21-16(22)11-6-13(18)14(19)7-12(11)17(21)23/h3-7,20H,8H2,1-2H3 |
Clé InChI |
BYLVOXQYRVLHNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)

![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)

![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
![(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11694436.png)
